Methyl 4-cyanopiperidine-4-carboxylate
Overview
Description
Methyl 4-cyanopiperidine-4-carboxylate is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . It is a derivative of piperidine, featuring a cyano group (C≡N) and a methyl ester group (COOCH3) attached to the fourth position of the piperidine ring . This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-cyanopiperidine-4-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of piperidine-4-carboxamide (isonipecotamide) with phosphorus oxychloride (POCl3) to form 4-cyanopiperidine, which is then esterified with methanol to produce the final compound . Another method involves the dehydration of piperidine-4-carboxamide using thionyl chloride (SOCl2), followed by esterification .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The use of anhydrous solvents and reagents, as well as precise temperature and pressure control, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyanopiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the cyano and ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: 4-cyanopiperidine-4-carboxylic acid.
Reduction: 4-aminopiperidine-4-carboxylate.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-cyanopiperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and unsaturated carboxylates.
Biology: The compound is utilized in the design of new polymeric matrices for biomedical applications.
Industry: The compound is employed in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-cyanopiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the NF-kB inflammatory pathway, leading to anti-inflammatory effects . Additionally, the compound’s structure allows it to interact with enzymes and receptors involved in various biological processes, contributing to its antimicrobial and antitumor activities.
Comparison with Similar Compounds
Similar Compounds
4-Cyanopiperidine: A precursor in the synthesis of methyl 4-cyanopiperidine-4-carboxylate.
Piperidine-4-carboxamide: Another precursor used in the synthesis.
This compound derivatives: Compounds with similar structures but different functional groups.
Uniqueness
This compound is unique due to its dual functional groups (cyano and ester) at the same position on the piperidine ring. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in the synthesis of various biologically active compounds.
Properties
IUPAC Name |
methyl 4-cyanopiperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-12-7(11)8(6-9)2-4-10-5-3-8/h10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKQILAUTUVSDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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